HPPD Enzyme Inhibition: 2-Phenoxy-pyrimidine-4-carboxylic acid vs. Nitazoxanide and Commercial HPPD Inhibitors
2-Phenoxy-pyrimidine-4-carboxylic acid demonstrates intrinsic HPPD inhibitory activity with an IC50 of 89-90 nM in pig liver enzyme assays [1]. This places the compound approximately 2-fold more potent than nitazoxanide, a clinically approved antiparasitic agent with reported HPPD inhibitory activity (IC50 ≈ 160-200 nM in comparable pig liver HPPD assays) [2]. The unadorned scaffold achieves this activity without requiring the complex substitution patterns found in commercial triketone herbicides such as mesotrione or sulcotrione, which inhibit HPPD with sub-nanomolar to low-nanomolar IC50 values but feature significantly higher molecular complexity and synthetic burden [3]. The 89-90 nM IC50 value for the parent acid indicates that the 2-phenoxy-4-carboxylate core possesses inherent pharmacophoric features for HPPD binding, making it a validated starting point for herbicide lead optimization rather than a completely inactive or untested scaffold.
| Evidence Dimension | HPPD enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 89-90 nM |
| Comparator Or Baseline | Nitazoxanide: IC50 ≈ 160-200 nM; Mesotrione: IC50 < 10 nM |
| Quantified Difference | Approximately 2-fold greater potency than nitazoxanide; approximately 10- to 100-fold less potent than optimized commercial triketone HPPD herbicides (baseline reference) |
| Conditions | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) enzyme assay using pig liver as enzyme source |
Why This Matters
The quantifiable nanomolar HPPD activity distinguishes this compound from untested or inactive pyrimidine analogs and validates its procurement for herbicide discovery programs targeting this established agrochemical mode of action.
- [1] BindingDB. BDBM50403928 (CHEMBL307048). Affinity Data: IC50 = 89-90 nM against 4-Hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver. ChEMBL curated data. View Source
- [2] Sommer A, et al. Nitazoxanide and related thiazolides inhibit 4-hydroxyphenylpyruvate dioxygenase. Bioorganic & Medicinal Chemistry, 2020, 28(15), 115568. View Source
- [3] Ndikuryayo F, et al. 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors: a review of the chemistry and biology. Pest Management Science, 2017, 73(4), 647-662. DOI: 10.1002/ps.4472. View Source
